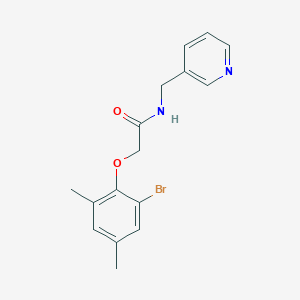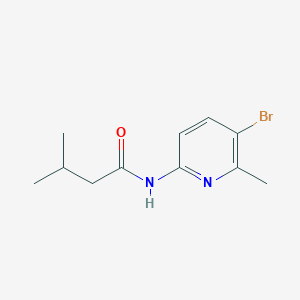![molecular formula C20H19FN4O2 B250786 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250786.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, also known as AFN-1252, is a novel antibacterial compound that has been developed for the treatment of Staphylococcus aureus infections.
作用機序
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide targets the bacterial enzyme FabI, which is involved in the biosynthesis of fatty acids. By inhibiting this enzyme, N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide disrupts the bacterial cell membrane and leads to cell death. This mechanism of action is unique compared to other antibacterial compounds, which typically target cell wall synthesis or protein synthesis.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been shown to have minimal toxicity in mammalian cells, indicating a favorable safety profile for potential clinical use. In addition, it has been shown to have a low potential for inducing resistance in bacteria, which is a major concern for many antibacterial compounds.
実験室実験の利点と制限
One advantage of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide is its potent antibacterial activity against S. aureus, which is a major cause of hospital-acquired infections. However, one limitation is that it is not effective against Gram-negative bacteria, which limits its potential use in treating certain infections.
将来の方向性
There are several potential future directions for N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide research. One direction is to investigate its potential use in combination with other antibacterial compounds to enhance its efficacy against S. aureus. Another direction is to explore its activity against other bacterial pathogens, such as Mycobacterium tuberculosis or Pseudomonas aeruginosa. Finally, further studies are needed to evaluate the safety and efficacy of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide in preclinical and clinical settings.
合成法
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide involves a multi-step process that includes the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-cyano-2-fluorobenzamide, which is reacted with 4-(4-acetylpiperazin-1-yl)aniline to form the intermediate compound. This intermediate is then reacted with 4-bromobenzoyl chloride to form N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide.
科学的研究の応用
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been extensively studied for its antibacterial activity against S. aureus, including both methicillin-sensitive and methicillin-resistant strains. In addition, it has also been tested against other Gram-positive bacteria, such as Streptococcus pneumoniae and Enterococcus faecalis. N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide has been shown to have potent bactericidal activity against these bacteria, with minimal inhibitory concentrations in the low micromolar range.
特性
分子式 |
C20H19FN4O2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C20H19FN4O2/c1-14(26)24-8-10-25(11-9-24)17-5-3-16(4-6-17)23-20(27)18-7-2-15(13-22)12-19(18)21/h2-7,12H,8-11H2,1H3,(H,23,27) |
InChIキー |
UNPNJEVYKDHSOU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![4-ethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250706.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B250712.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250714.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)